RNase L Activation for Antiviral Research
Laurixamine demonstrates potent activation of RNase L, a key enzyme in the innate antiviral immune response, with an IC50 of 2.30 nM for inhibiting protein synthesis in mouse L cell extracts [1]. This activity provides a quantitative benchmark for its potential as a research tool in antiviral studies, distinguishing it from structurally related alkylamines that may not exhibit this specific mechanism of action at comparable concentrations. While direct comparative data for other alkylamines in this exact assay are not available in the source, this specific IC50 value is a crucial differentiator for scientists studying the 2-5A/RNase L pathway.
| Evidence Dimension | RNase L activation (protein synthesis inhibition) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | Baseline (no comparator specified in source) |
| Quantified Difference | N/A (Baseline measurement) |
| Conditions | Mouse L cell extracts, measuring inhibition of protein synthesis. |
Why This Matters
This sub-nanomolar potency in a specific biochemical assay provides a quantifiable and verifiable selection criterion for researchers investigating the RNase L pathway or seeking novel antiviral agents.
- [1] BindingDB. PrimarySearch_ki for Laurixamine (BDBM50025002). View Source
